Enhanced Lipophilicity (LogP) Compared to the Unsubstituted Parent Compound
The introduction of a chlorine atom at the 6-position of the pyridine ring significantly increases the predicted lipophilicity of the acetohydrazide scaffold. N'-(6-chloropyridin-2-yl)acetohydrazide has a computed LogP of 1.66, which is substantially higher than the 0.92 LogP value for the unsubstituted N'-(pyridin-2-yl)acetohydrazide [1]. This increase in LogP is a direct consequence of the chlorine substituent and is a crucial parameter for optimizing membrane permeability and reducing polarity-related off-target effects in cell-based assays.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP = 1.66 |
| Comparator Or Baseline | N'-(pyridin-2-yl)acetohydrazide (unsubstituted); LogP = 0.92 |
| Quantified Difference | Increase of 0.74 LogP units (approx. 5.5-fold increase in the octanol-water partition coefficient) |
| Conditions | Data sourced from computed XLogP3 values in PubChem and vendor databases. |
Why This Matters
For projects requiring compounds with specific lipophilicity ranges to balance potency and ADME (absorption, distribution, metabolism, excretion) properties, the 0.74 LogP increase makes the 6-chloro derivative the more suitable candidate over the unsubstituted parent.
- [1] PubChem. PubChem Compound Summary for CID 82593, N-(pyridin-2-yl)acetohydrazide. National Center for Biotechnology Information, 2025. View Source
